molecular formula C22H18BrN3O3 B11613254 (5E)-3-(4-bromophenyl)-6-hydroxy-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4(3H,5H)-dione

(5E)-3-(4-bromophenyl)-6-hydroxy-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4(3H,5H)-dione

Cat. No.: B11613254
M. Wt: 452.3 g/mol
InChI Key: GMPLANXTYAZWLH-WOJGMQOQSA-N
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Description

(5E)-3-(4-bromophenyl)-6-hydroxy-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4(3H,5H)-dione is a complex organic compound that features a pyrimidine core substituted with a bromophenyl group, a hydroxy group, and an indolylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-bromophenyl)-6-hydroxy-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the bromophenyl group through a bromination reaction. The hydroxy group can be introduced via a hydroxylation reaction, and the indolylmethylidene group is added through a condensation reaction with an appropriate indole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the double bonds or the bromophenyl group, resulting in the formation of corresponding reduced products.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, (5E)-3-(4-bromophenyl)-6-hydroxy-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4(3H,5H)-dione is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-3-(4-bromophenyl)-6-hydroxy-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4(3H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure but similar functional groups.

    Disilanes: Organosilicon compounds with unique electronic properties, used in materials science.

Uniqueness

What sets (5E)-3-(4-bromophenyl)-6-hydroxy-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4(3H,5H)-dione apart is its combination of functional groups and the resulting versatility in chemical reactions and applications. Its structure allows for a wide range of modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H18BrN3O3

Molecular Weight

452.3 g/mol

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H18BrN3O3/c1-13(2)25-12-14(17-5-3-4-6-19(17)25)11-18-20(27)24-22(29)26(21(18)28)16-9-7-15(23)8-10-16/h3-13H,1-2H3,(H,24,27,29)/b18-11+

InChI Key

GMPLANXTYAZWLH-WOJGMQOQSA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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